molecular formula C10H12N2O2 B582028 1-(4-Aminophenyl)azetidine-3-carboxylic acid CAS No. 887595-85-9

1-(4-Aminophenyl)azetidine-3-carboxylic acid

Cat. No.: B582028
CAS No.: 887595-85-9
M. Wt: 192.218
InChI Key: JARYMOYIHDKMCS-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid group attached to the azetidine ring. The compound also features an aminophenyl group, which is a benzene ring substituted with an amino group.

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review on the synthesis, reactivity, and application of azetidines focuses on the most recent advances, trends, and future directions . This suggests that 1-(4-Aminophenyl)azetidine-3-carboxylic acid, as an azetidine derivative, may also have potential future applications in these areas.

Preparation Methods

The synthesis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, reaction conditions, and purification techniques.

Chemical Reactions Analysis

1-(4-Aminophenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents such as methanol or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Properties

IUPAC Name

1-(4-aminophenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARYMOYIHDKMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695064
Record name 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-85-9
Record name 1-(4-Aminophenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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